molecular formula C11H10BrNS B14197924 4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine CAS No. 921596-27-2

4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine

Cat. No.: B14197924
CAS No.: 921596-27-2
M. Wt: 268.17 g/mol
InChI Key: YDRGCHVEFZFAPI-UHFFFAOYSA-N
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Description

4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a thiophene ring, which is further substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential biological activities.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine and methyl groups can influence its binding affinity and selectivity. The thiophene ring can participate in π-π interactions and hydrogen bonding, further affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromo-3,5-dimethylphenyl)pyridine: Similar structure but with a phenyl ring instead of a thiophene ring.

    4-(4-Bromo-3,5-dimethylthiophen-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

    4-(4-Chloro-3,5-dimethylthiophen-2-yl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-(4-Bromo-3,5-dimethylthiophen-2-yl)pyridine is unique due to the combination of the pyridine and thiophene rings, along with the specific substitution pattern. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

921596-27-2

Molecular Formula

C11H10BrNS

Molecular Weight

268.17 g/mol

IUPAC Name

4-(4-bromo-3,5-dimethylthiophen-2-yl)pyridine

InChI

InChI=1S/C11H10BrNS/c1-7-10(12)8(2)14-11(7)9-3-5-13-6-4-9/h3-6H,1-2H3

InChI Key

YDRGCHVEFZFAPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1Br)C)C2=CC=NC=C2

Origin of Product

United States

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